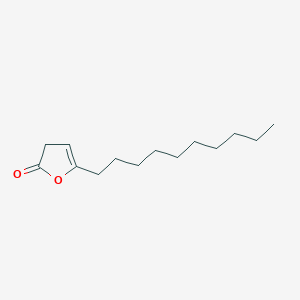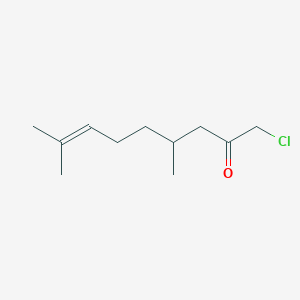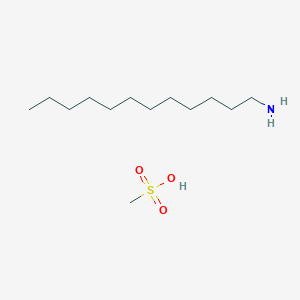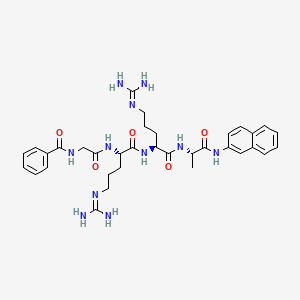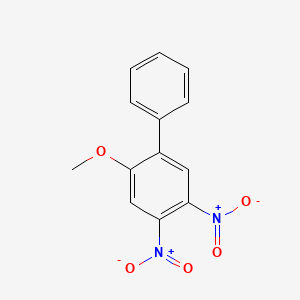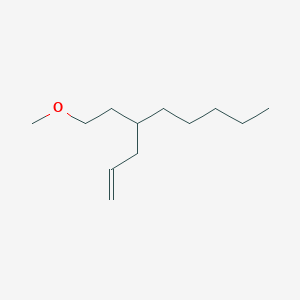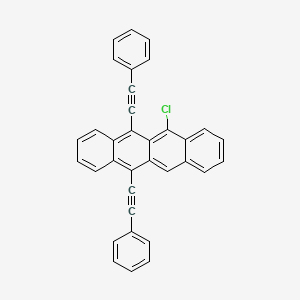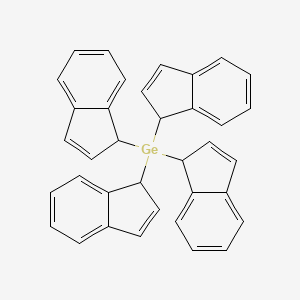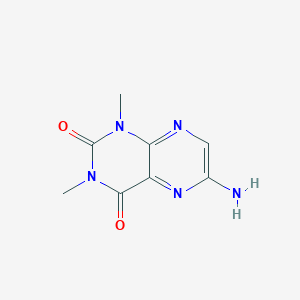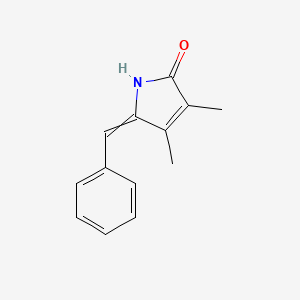
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a benzylidene substituent at the 5-position and methyl groups at the 3 and 4 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization. One common method is the Knoevenagel condensation between benzaldehyde and 3,4-dimethyl-2-pyrrolidinone, followed by cyclization under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as piperidine or pyridine to facilitate the condensation and cyclization processes.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and scalable reaction conditions. The use of microwave-assisted synthesis and high-throughput screening of reaction conditions can significantly enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzyl derivatives, ketones, carboxylic acids, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds share a similar pyrrolone core but have different substituents at the 3 and 5 positions.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethyl group at the 3 position and a methyl group at the 4 position, making it structurally similar but with different substituents.
Uniqueness
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylidene group at the 5 position and methyl groups at the 3 and 4 positions make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
85870-73-1 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
5-benzylidene-3,4-dimethylpyrrol-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-10(2)13(15)14-12(9)8-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |
Clé InChI |
RAEQAHXKJXECLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC1=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


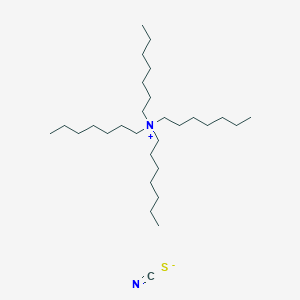
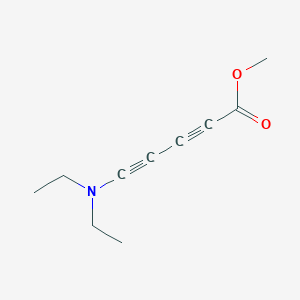

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
